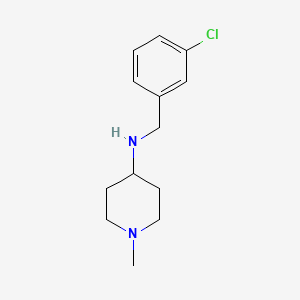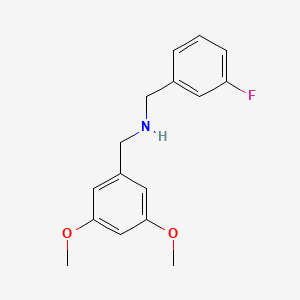![molecular formula C17H26N2O3S B5832970 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research, particularly in the field of neuroscience. This compound is a piperazine derivative that has been synthesized and studied for its potential as a tool for investigating various physiological and biochemical processes in the brain.
Mécanisme D'action
The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine involves the inhibition of voltage-gated sodium channels, specifically the Nav1.7 subtype. This inhibition occurs through binding to the channel's intracellular domain, which prevents the movement of sodium ions across the membrane and subsequently reduces the firing rate of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine are primarily related to its inhibition of voltage-gated sodium channels. This inhibition can lead to a decrease in neuronal excitability and may be useful for studying various neurological disorders such as epilepsy and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its selectivity for Nav1.7 sodium channels. This selectivity allows for more precise investigation of the role of these channels in various neurological processes. However, a limitation of this compound is its potential to inhibit other sodium channel subtypes at higher concentrations, which may lead to off-target effects.
Orientations Futures
There are several potential future directions for research involving 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of more selective inhibitors of Nav1.7 sodium channels, which may have greater therapeutic potential for neurological disorders. Additionally, further investigation of the physiological and biochemical effects of this compound may lead to a better understanding of the role of sodium channels in neurological processes. Finally, the use of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine in combination with other compounds or therapies may also be explored for potential synergistic effects.
Méthodes De Synthèse
The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine involves the reaction of 4-tert-butylphenylsulfonyl chloride with propionylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may be useful for studying various neurological disorders such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
1-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-16(20)18-10-12-19(13-11-18)23(21,22)15-8-6-14(7-9-15)17(2,3)4/h6-9H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENQHWAQNQXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)



![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)